Bdcrb

Description

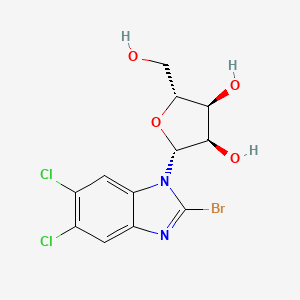

Structure

3D Structure

Properties

Molecular Formula |

C12H11BrCl2N2O4 |

|---|---|

Molecular Weight |

398.03 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(2-bromo-5,6-dichlorobenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H11BrCl2N2O4/c13-12-16-6-1-4(14)5(15)2-7(6)17(12)11-10(20)9(19)8(3-18)21-11/h1-2,8-11,18-20H,3H2/t8-,9-,10-,11-/m1/s1 |

InChI Key |

NMAMPJIAXSGTLN-GWOFURMSSA-N |

Isomeric SMILES |

C1=C2C(=CC(=C1Cl)Cl)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N(C(=N2)Br)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

BDCRB: A Viral Maturational Inhibitor Targeting the HCMV Terminase Complex

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) represents a significant class of antiviral compounds known as viral maturational inhibitors. Unlike traditional antiviral drugs that target viral DNA synthesis, this compound acts at a later stage of the viral replication cycle, specifically inhibiting the maturation of human cytomegalovirus (HCMV) DNA.[1][2] This unique mechanism of action, which targets a virus-specific process with no known counterpart in mammalian cells, makes this compound and its analogs promising candidates for antiviral therapy with a potentially high therapeutic index.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative antiviral activity, detailed experimental protocols for its study, and visualizations of the pathways and workflows involved.

Mechanism of Action

This compound's antiviral activity is centered on the inhibition of the HCMV terminase complex, a viral enzyme essential for the cleavage and packaging of the viral genome into newly formed capsids.[3][4] The HCMV terminase is a hetero-oligomer composed of two key subunits: pUL56 and pUL89.[4][5]

During the late phase of HCMV replication, viral DNA is synthesized as long, high-molecular-weight concatemers.[1] The terminase complex is responsible for recognizing specific sequences on this concatemeric DNA, cleaving it into unit-length genomes, and packaging these individual genomes into pre-formed viral capsids.[1][4]

This compound exerts its inhibitory effect by interacting with the terminase complex, with evidence pointing to the involvement of both the pUL89 and pUL56 subunits.[1][6][7] This interaction disrupts the normal function of the terminase, preventing the cleavage of the DNA concatemers.[1] As a result, viral DNA remains in its high-molecular-weight form and fails to mature into individual genomes, thus halting the production of infectious virions.[1] Notably, this compound does not inhibit viral DNA synthesis, protein synthesis, or the formation of empty capsids.[1][6]

Quantitative Antiviral Activity and Cytotoxicity

The antiviral potency of this compound has been quantified in various studies using cell culture-based assays. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. A high selectivity index (SI), calculated as the ratio of CC50 to EC50, indicates a favorable safety profile.

| Compound | Virus Strain | Assay Type | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound | HCMV (AD169) | Plaque Reduction | MRC-5 | ~0.8 - 1.5 | >100 | >67-125 | [1] |

| This compound | GPCMV | Not Specified | Not Specified | 4.7 | Not Specified | Not Specified | [8] |

| TCRB | HCMV | Plaque Assay | HFF | 2.9 | >100 | >34 | [9] |

| TCRB | HCMV | Yield Assay | HFF | 1.4 | >100 | >71 | [9] |

| DRB | HCMV | Plaque Assay | HFF | 42 | ~30-42 | ~0.7-1 | [9] |

| DRB | HSV-1 | Plaque Assay | HFF | 30 | ~30-42 | ~1-1.4 | [9] |

| This compound-Resistant HCMV (1038rA, 1038rC) | HCMV | Plaque Reduction | MRC-5 | ~10-fold increase vs WT | Not Specified | Not Specified | [1] |

| This compound-Resistant HCMV (1038rB) | HCMV | Plaque Reduction | MRC-5 | ~30-fold increase vs WT | Not Specified | Not Specified | [1] |

Table 1: Antiviral Activity and Cytotoxicity of this compound and Related Compounds. WT denotes wild-type virus. GPCMV is guinea pig cytomegalovirus. TCRB is 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole. DRB is 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole.

Experimental Protocols

Plaque Reduction Assay for Antiviral Susceptibility Testing

This assay is the gold standard for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques in the presence of the drug.

Materials:

-

Human foreskin fibroblasts (HFF) or MRC-5 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

Human cytomegalovirus (HCMV) stock

-

This compound or other test compounds

-

0.5% - 1.2% Methylcellulose or Agarose overlay medium

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

-

6-well or 24-well cell culture plates

Procedure:

-

Seed HFF or MRC-5 cells in 6-well or 24-well plates and grow to confluence.

-

Prepare serial dilutions of the test compound in culture medium.

-

Aspirate the growth medium from the confluent cell monolayers.

-

Infect the cells with a dilution of HCMV calculated to produce 50-100 plaques per well. Adsorb for 90 minutes at 37°C.

-

After adsorption, remove the viral inoculum and gently wash the cell monolayer with PBS.

-

Overlay the infected cells with the methylcellulose or agarose medium containing the various concentrations of the test compound.

-

Incubate the plates at 37°C in a humidified CO2 incubator for 7-14 days, or until plaques are clearly visible.

-

After incubation, fix the cells with 10% formalin for at least 30 minutes.

-

Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control wells (no compound).

Contour-Clamped Homogeneous Electric Field (CHEF) Electrophoresis for Viral DNA Maturation Analysis

CHEF electrophoresis is used to separate large DNA molecules, such as viral DNA concatemers, and to assess the effect of maturational inhibitors on their processing.

Materials:

-

HCMV-infected cells (treated with and without this compound)

-

Agarose plugs preparation materials:

-

Low-melting-point agarose

-

Lysis buffer (e.g., 0.5 M EDTA, 1% N-laurylsarcosine, 1 mg/ml proteinase K)

-

-

CHEF electrophoresis system (e.g., Bio-Rad CHEF-DR II)

-

Pulsed-field certified agarose

-

0.5X TBE buffer

-

DNA size standards (e.g., lambda ladder, yeast chromosomes)

-

Ethidium bromide or other DNA stain

-

Southern blotting reagents and HCMV-specific DNA probe (optional, for increased sensitivity and specificity)

Procedure:

-

Infect cell monolayers with HCMV and treat with the desired concentration of this compound or a vehicle control.

-

At late times post-infection (e.g., 96-120 hours), harvest the cells.

-

Embed the cells in low-melting-point agarose to form plugs.

-

Lyse the cells within the agarose plugs by incubating in lysis buffer at 50°C for 48 hours. This releases the viral DNA while protecting it from mechanical shearing.

-

Wash the plugs extensively to remove detergents and cellular debris.

-

Insert the agarose plugs into the wells of a 1% pulsed-field certified agarose gel.

-

Perform electrophoresis using a CHEF system. Running conditions need to be optimized to resolve high-molecular-weight DNA and unit-length viral genomes (e.g., 14°C, 6 V/cm, with a switch time ramp from 5 to 25 seconds for 22 hours).

-

After electrophoresis, stain the gel with ethidium bromide and visualize the DNA under UV light.

-

(Optional) Perform Southern blotting by transferring the DNA to a membrane and hybridizing with a radiolabeled HCMV-specific probe to confirm the identity of the viral DNA species.

-

Analyze the gel for the presence of high-molecular-weight concatemeric DNA (which remains in or near the well) and unit-length HCMV genomes (which migrate as a distinct band). In this compound-treated samples, an accumulation of concatemeric DNA and a reduction or absence of the unit-length genome band is expected.

Site-Directed Mutagenesis for Resistance Studies

This technique is used to introduce specific mutations into the viral genome, such as those identified in this compound-resistant strains, to confirm their role in conferring the resistance phenotype.

Materials:

-

Bacterial Artificial Chromosome (BAC) containing the wild-type HCMV genome

-

Mutagenic primers containing the desired nucleotide change(s)

-

High-fidelity DNA polymerase

-

DpnI restriction enzyme

-

Competent E. coli

-

Reagents for BAC DNA purification and transfection into mammalian cells

Procedure:

-

Primer Design: Design a pair of complementary primers that contain the desired mutation in the middle, with ~15-20 nucleotides of correct sequence on either side.

-

Mutagenesis PCR: Perform a PCR reaction using the HCMV BAC as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations. The PCR will amplify the entire BAC plasmid, incorporating the mutation.

-

Template Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which will be the original parental BAC DNA isolated from E. coli. The newly synthesized, mutated DNA will be unmethylated and thus resistant to digestion.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli.

-

Selection and Verification: Select for transformed colonies and screen them for the presence of the desired mutation by restriction analysis and/or DNA sequencing.

-

Reconstitution of Mutant Virus: Purify the mutated HCMV BAC DNA from E. coli.

-

Transfect the mutated BAC DNA into permissive human cells (e.g., HFFs) to reconstitute the infectious mutant virus.

-

Phenotypic Analysis: Characterize the resulting mutant virus for its resistance to this compound using the plaque reduction assay described above.

Visualizations

Caption: Mechanism of this compound action on HCMV DNA maturation.

Caption: Workflow for a plaque reduction assay.

Caption: Workflow for CHEF electrophoresis analysis.

Resistance to this compound

Viral resistance to this compound has been documented and is a crucial area of study for understanding its mechanism of action and for the development of second-generation inhibitors. Resistance mutations have been mapped to the genes encoding the subunits of the terminase complex. Specifically, mutations in the UL89 gene, such as an Asp344Glu substitution, have been shown to confer low-level resistance to this compound.[1] Higher levels of resistance have been associated with the presence of an additional mutation, Ala355Thr, in UL89.[1] Mutations in the UL56 subunit have also been implicated in resistance, highlighting the interaction of this compound with both components of the terminase complex.[6] The emergence of resistance underscores the specific targeting of the viral terminase by this compound.

Conclusion

This compound is a potent and selective inhibitor of human cytomegalovirus that functions through a novel mechanism of action: the inhibition of viral DNA maturation. By targeting the viral terminase complex, this compound prevents the cleavage of concatemeric DNA into unit-length genomes, a step that is essential for the production of infectious progeny virus. Its high selectivity for a viral-specific process makes it an attractive candidate for antiviral drug development. The detailed experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate this compound and other viral maturational inhibitors as a promising therapeutic strategy against HCMV and potentially other herpesviruses.

References

- 1. Inhibition of Human Cytomegalovirus DNA Maturation by a Benzimidazole Ribonucleoside Is Mediated through the UL89 Gene Product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-directed mutagenesis of whole viral genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aefa.es [aefa.es]

- 6. [PDF] Plaque reduction neutralization test for human cytomegalovirus based upon enhanced uptake of neutral red by virus-infected cells | Semantic Scholar [semanticscholar.org]

- 7. | BioWorld [bioworld.com]

- 8. Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Site-Directed Mutagenesis [protocols.io]

An In-depth Technical Guide on the Core Function of 2-bromo-5,6-dichloro-1-β-d-ribofuranosyl benzimidazole (BDCRB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-bromo-5,6-dichloro-1-β-d-ribofuranosyl benzimidazole, commonly known as BDCRB, is a potent and selective inhibitor of human cytomegalovirus (HCMV) replication.[1][2] This nucleoside analog operates through a distinct mechanism of action, targeting the late stage of the viral replication cycle.[2][3] Unlike many antiviral agents that inhibit viral DNA synthesis, this compound specifically impedes the maturation and packaging of newly synthesized viral DNA into capsids.[1][3] Its target is the viral terminase complex, composed of the pUL56 and pUL89 proteins, which is essential for cleaving concatemeric viral DNA into unit-length genomes for encapsidation.[1][4] Resistance to this compound has been mapped to mutations in the UL56 and UL89 genes.[1][5] This specific mode of action, which is not directed against host cell polymerases, contributes to its high selectivity and low cytotoxicity.[6]

Introduction

Human cytomegalovirus (HCMV), a member of the Herpesviridae family, is a ubiquitous pathogen that can cause severe and life-threatening diseases in immunocompromised individuals, such as organ transplant recipients, AIDS patients, and newborns.[1][2] Current therapeutic options for HCMV infections primarily involve inhibitors of the viral DNA polymerase, such as ganciclovir.[1] However, the clinical utility of these drugs can be limited by toxicity and the emergence of drug-resistant viral strains.[1][7] This underscores the critical need for novel anti-HCMV agents with different mechanisms of action.[2]

The benzimidazole ribonucleosides represent a class of compounds with potent anti-HCMV activity.[1] Among them, 2-bromo-5,6-dichloro-1-β-d-ribofuranosyl benzimidazole (this compound) has been identified as a highly selective inhibitor of HCMV.[6][8] Unlike its analog 5,6-dichloro-1-β-d-ribofuranosyl benzimidazole (DRB), which inhibits cellular RNA polymerase II, the addition of a halogen at the 2-position, as in this compound, significantly enhances anti-HCMV potency while reducing host cell toxicity.[1][2][9] this compound does not inhibit viral DNA synthesis, but instead acts at a later stage of the viral life cycle.[2][3]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of viral genome maturation and packaging.[1][5] In herpesvirus replication, viral DNA is synthesized as long, head-to-tail concatemers.[4][10] These concatemers must be processed into individual, unit-length genomes and then packaged into pre-formed capsids.[1][4] This critical process is mediated by a viral enzyme complex known as the terminase.[4]

In HCMV, the terminase complex is composed of two protein subunits: pUL56 and pUL89.[4][11] this compound exerts its antiviral effect by targeting this complex.[1][5] The presence of this compound allows for the synthesis of high-molecular-weight concatemeric HCMV DNA but prevents its cleavage into monomeric genomes.[1][4] As a result, the viral capsids that form in the nucleus of infected cells remain empty or contain improperly processed DNA, leading to the production of non-infectious virions.[2]

Genetic studies have confirmed this mechanism. HCMV strains resistant to this compound have been shown to harbor mutations in the UL89 and UL56 genes, which encode the subunits of the terminase complex.[1][5][12] Specifically, an Asp344Glu substitution in the UL89 protein has been associated with resistance.[1][13]

Caption: HCMV DNA Maturation and Packaging Pathway and its Inhibition by this compound.

Antiviral Activity and Spectrum

This compound exhibits potent and selective activity against human cytomegalovirus.[6] Its efficacy has been demonstrated in various in vitro assays, including plaque reduction and viral yield reduction assays.[6] Notably, this compound is significantly less active or inactive against other herpesviruses, such as herpes simplex virus (HSV) and varicella-zoster virus (VZV), highlighting its specificity for HCMV.[2] The addition of a bromine atom at the 2-position of the benzimidazole ring was found to provide a four-fold increase in anti-HCMV activity compared to its 2-chloro analog (TCRB), without a significant change in cytotoxicity.[6]

| Compound | Assay Type | Virus Strain | IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Cell Line | Reference |

| This compound | Plaque Reduction | HCMV (AD169) | 0.7 (approx.) | > 100 | HFF | [6] |

| This compound | Viral Yield | HCMV | 0.03 | Not specified | Not specified | [8] |

| This compound | Plaque Reduction | GPCMV | 4.7 | Not specified | Not specified | [5][14] |

| TCRB | Plaque Reduction | HCMV (AD169) | 2.9 | > 100 | HFF | [6] |

| Ganciclovir | Plaque Reduction | HCMV (AD169) | 4.6 (approx.) | > 100 | HFF | [6] |

| Foscarnet | Plaque Reduction | HCMV (AD169) | 126 (approx.) | > 400 | HFF | [6] |

IC₅₀ (50% inhibitory concentration) is the concentration of the drug that inhibits viral plaque formation or yield by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. HFF: Human Foreskin Fibroblasts; GPCMV: Guinea Pig Cytomegalovirus.

Experimental Protocols

The antiviral activity and cytotoxicity of this compound are typically evaluated using a panel of standardized in vitro assays.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Inhibition of Human Cytomegalovirus DNA Maturation by a Benzimidazole Ribonucleoside Is Mediated through the UL89 Gene Product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action of the Ribopyranoside Benzimidazole GW275175X against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Dramatic Effects of 2-Bromo-5,6-Dichloro-1-β-d-Ribofuranosyl Benzimidazole Riboside on the Genome Structure, Packaging, and Egress of Guinea Pig Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The biology of cytomegalovirus drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole - Wikipedia [en.wikipedia.org]

- 10. Impact of 2-bromo-5,6-dichloro-1-beta-D-ribofuranosyl benzimidazole riboside and inhibitors of DNA, RNA, and protein synthesis on human cytomegalovirus genome maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of a Mutation in Human Cytomegalovirus Gene UL104 in Resistance to Benzimidazole Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenotypes of cytomegalovirus genetic variants encountered in a letermovir clinical trial illustrate the importance of genotyping validation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dramatic effects of 2-bromo-5,6-dichloro-1-beta-D-ribofuranosyl benzimidazole riboside on the genome structure, packaging, and egress of guinea pig cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antiviral Potential of Benzimidazole Nucleosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antiviral agents remains a critical endeavor in medicinal chemistry, with benzimidazole nucleosides emerging as a promising class of compounds exhibiting potent activity against a range of viruses. This technical guide provides an in-depth exploration of the antiviral properties of these molecules, consolidating key data, detailing experimental methodologies, and visualizing the intricate mechanisms of action that underpin their therapeutic potential.

Introduction to Benzimidazole Nucleosides

Benzimidazole nucleosides are synthetic analogs of natural purine nucleosides, characterized by a benzimidazole heterocyclic base linked to a sugar moiety, typically a ribose or deoxyribose. This structural similarity allows them to interfere with viral replication processes, making them attractive candidates for antiviral drug development.[1] Notably, certain halogenated benzimidazole ribonucleosides have demonstrated significant and selective activity against human cytomegalovirus (HCMV), a major cause of morbidity and mortality in immunocompromised individuals.[2][3] Furthermore, derivatives have shown efficacy against other viruses, including Herpes Simplex Virus (HSV) and Hepatitis C Virus (HCV).[4][5]

Synthesis of Key Benzimidazole Nucleosides

The synthesis of antiviral benzimidazole nucleosides is a critical aspect of their development. Two prominent examples are 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) and Maribavir (1263W94).

Synthesis of 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB)

The synthesis of TCRB, a potent inhibitor of HCMV, typically involves the ribosylation of the 2,5,6-trichlorobenzimidazole heterocycle. This is followed by the removal of protecting groups to yield the final compound.[5] An alternative approach involves the condensation of 2,5,6-trichlorobenzimidazole with 1-bromo-3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose, followed by deprotection, which has been reported to provide a good overall yield.[6]

Synthesis of Maribavir (1263W94)

Maribavir, an orally bioavailable benzimidazole riboside, is synthesized from 4,5-dichloro-1,2-phenylenediamine. The process involves a reaction with isopropyl isothiocyanate in the presence of a desulfurizing agent to form the benzimidazole core. This intermediate is then coupled with 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose under Vorbrüggen conditions. The final step is the deacetylation of the ribofuranoside to yield Maribavir.[2]

Antiviral Activity: Quantitative Data

The antiviral efficacy of benzimidazole nucleosides has been quantified against various viruses. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for key compounds.

Table 1: Antiviral Activity of Benzimidazole Nucleosides against Human Cytomegalovirus (HCMV)

| Compound | Assay | Cell Line | IC50 (µM) | EC50 (µM) | Selectivity Index (SI) | Reference(s) |

| 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | Plaque Reduction | HFF | 2.9 | - | >34 | [5] |

| 2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) | Plaque Reduction | HFF | 0.7 | - | >143 | [5] |

| Maribavir (1263W94) | Plaque Reduction | MRC-5 | - | 0.12 | >833 | [3] |

| 4,6-Difluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazole | - | Vero E6 | 250.92 | - | 12.00 | [4] |

| 4,5,6-Trifluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazole | - | Vero E6 | 249.96 | - | 16.00 | [4] |

HFF: Human Foreskin Fibroblast; MRC-5: Human Fetal Lung Fibroblast; Vero E6: African Green Monkey Kidney Epithelial Cells.

Table 2: Antiviral Activity of Benzimidazole Derivatives against Other Viruses

| Compound | Virus | Assay | Cell Line | IC50 (µM) | EC50 (µM) | Reference(s) |

| 5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | HSV-1 | Plaque Reduction | HFF | 30 | - | [5] |

| Benzimidazole-based Inhibitor A | HCV | Replicon | Huh-7 | 0.35 | - | [5] |

| 2-Phenylbenzimidazole derivative | Vaccinia Virus | - | - | - | 0.1 | [7] |

| Benzimidazole derivative | Bovine Viral Diarrhoea Virus (BVDV) | - | - | - | 0.8 | [7] |

| 2-Benzylbenzimidazole derivatives | Coxsackievirus B5 (CVB-5) | - | - | - | 9-17 | [8] |

| 2-Benzylbenzimidazole derivatives | Respiratory Syncytial Virus (RSV) | - | - | - | 5-15 | [8] |

HSV-1: Herpes Simplex Virus Type 1; HCV: Hepatitis C Virus.

Mechanisms of Antiviral Action

Benzimidazole nucleosides employ distinct mechanisms to inhibit viral replication, often targeting specific viral enzymes or processes.

Inhibition of HCMV DNA Processing and Maturation

A key mechanism of action for compounds like TCRB and this compound against HCMV is the blockage of viral DNA processing and maturation.[3][9] This occurs after viral DNA replication and prevents the cleavage of high-molecular-weight DNA concatemers into monomeric genomes, a crucial step for packaging into new virions.[9] This mechanism is distinct from that of many other anti-HCMV drugs that target DNA polymerase.

References

- 1. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Introduction of Maribavir_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Allosteric inhibition of the hepatitis C virus NS5B RNA dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of fluorosugar analogues of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole as antivirals with potentially increased glycosidic bond stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Target: A Technical Guide to BDCRB's Action Against Human Cytomegalovirus

For Researchers, Scientists, and Drug Development Professionals

Human cytomegalovirus (HCMV) remains a significant pathogen, particularly in immunocompromised individuals and newborns. The continuous emergence of drug-resistant strains necessitates the exploration of novel antiviral targets and mechanisms. This guide delves into the technical details of 2-bromo-5,6-dichloro-1-β-d-ribofuranosyl benzimidazole (BDCRB), a potent inhibitor of HCMV replication. While the abbreviation might be misconstrued, extensive research clarifies that this compound is not a cellular receptor but a synthetic benzimidazole ribonucleoside that targets a critical late-stage process in the viral life cycle: DNA maturation and packaging.

The Viral Terminase Complex: this compound's Primary Target

Unlike many anti-HCMV drugs that target viral DNA synthesis, this compound and its analogue TCRB act at a later stage, after the replication of the viral genome.[1][2] The primary molecular target of this compound is the viral terminase complex, which is responsible for cleaving unit-length genomes from long concatemeric DNA and packaging them into pre-formed capsids.[3][4] Genetic mapping of this compound-resistant HCMV strains has identified mutations in the UL89 and UL56 open reading frames, strongly suggesting that their protein products are key components of the drug's target.[2][4] The UL89 gene product is believed to possess the endonucleolytic activity of the terminase, which is inhibited by this compound.[1]

Quantitative Analysis of this compound Activity

The antiviral efficacy of this compound has been quantified in various studies. The following table summarizes key quantitative data, providing a comparative overview of its potency.

| Compound | Assay Type | Cell Line | HCMV Strain | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) |

| This compound | Plaque Reduction | MRC-5 | AD169 | ~1 | >100 | >100 |

| Ganciclovir | Plaque Reduction | MRC-5 | AD169 | ~5 | Not specified | Not specified |

| GW275175X (this compound analog) | Plaque Reduction | MRC-5 | AD169 | 2.6 | >100 | >38 |

Data compiled from multiple sources. Actual values may vary based on specific experimental conditions.

A study evaluating this compound in a murine model with human fetal retinal tissue implants showed that a dose of 50 mg/kg once daily reduced viral titers fivefold by day 21.[5]

Mechanism of Action: A Visual Representation

This compound's mechanism of action centers on the disruption of HCMV DNA maturation. The following diagram illustrates the logical flow of this inhibitory process.

Caption: Logical flow of this compound's inhibitory action on the HCMV terminase complex.

Experimental Protocols

1. Plaque Reduction Assay to Determine Antiviral Activity

This assay is fundamental for quantifying the efficacy of antiviral compounds.

-

Cell Seeding: Plate human foreskin fibroblasts (HFFs) or MRC-5 cells in 6-well plates and grow to confluence.

-

Virus Inoculation: Infect the cell monolayers with HCMV (e.g., strain AD169) at a multiplicity of infection (MOI) that yields approximately 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours.

-

Compound Application: Remove the viral inoculum and overlay the cells with a medium (e.g., DMEM with 2% fetal bovine serum and 0.75% methylcellulose) containing serial dilutions of this compound or a control compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 7-14 days, or until plaques are visible.

-

Plaque Visualization and Counting: Fix the cells with methanol and stain with a solution like crystal violet. Count the number of plaques in each well.

-

IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

2. Viral DNA Maturation Assay

This assay directly assesses the effect of this compound on the processing of viral DNA concatemers.

-

Infection and Treatment: Infect confluent monolayers of MRC-5 cells with HCMV. Immediately following infection, add this compound at a concentration known to inhibit viral replication (e.g., 5-10 µM).

-

DNA Extraction: At various time points post-infection (e.g., 72, 96, 120 hours), harvest the cells and extract high-molecular-weight (HMW) DNA.

-

Pulsed-Field Gel Electrophoresis (PFGE): Separate the extracted DNA on a CHEF (Contour-Clamped Homogeneous Electric Field) gel. This technique is crucial for separating large DNA molecules like viral concatemers from unit-length genomes.

-

Southern Blot Analysis: Transfer the separated DNA to a nylon membrane. Probe the membrane with a 32P-radiolabeled HCMV DNA fragment to visualize viral DNA.

-

Analysis: In untreated cells, both HMW concatemeric DNA and unit-length (~230 kb) genomes will be visible. In this compound-treated cells, there will be an accumulation of HMW concatemeric DNA and a significant reduction or absence of the unit-length genome band, indicating inhibition of DNA maturation.[1]

Experimental Workflow Visualization

The following diagram outlines the workflow for the viral DNA maturation assay.

Caption: Workflow for the HCMV DNA maturation assay.

Signaling Pathways and this compound

It is important to note that this compound's mechanism of action is not known to directly involve the modulation of host cell signaling pathways. Its target is a viral enzyme, making it highly specific. While HCMV infection itself dysregulates numerous cellular pathways, such as Wnt/β-catenin signaling, to create a favorable environment for its replication, this compound's inhibitory effect is downstream of these events and focused on the viral machinery.[6] The interaction of HCMV with cellular receptors like EGFR, integrins, and PDGFRα, which triggers signaling cascades upon viral entry, is unaffected by this compound.[7][8]

Conclusion and Future Directions

This compound represents a class of anti-HCMV compounds with a distinct mechanism of action that circumvents the common resistance pathways associated with DNA polymerase inhibitors.[2] By targeting the viral terminase complex, this compound effectively halts the production of infectious virions. Although issues with in vivo stability have hindered the clinical development of this compound itself, it has served as a crucial lead compound for the development of analogues with improved pharmacokinetic profiles, such as GW275175X.[2] The detailed understanding of its target and mechanism, as outlined in this guide, continues to inform the rational design of novel terminase inhibitors, a promising avenue for expanding the therapeutic arsenal against HCMV.

References

- 1. Inhibition of Human Cytomegalovirus DNA Maturation by a Benzimidazole Ribonucleoside Is Mediated through the UL89 Gene Product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Action of the Ribopyranoside Benzimidazole GW275175X against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. Human cytomegalovirus infection dysregulates the canonical Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human cytomegalovirus entry into cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Cytomegalovirus Glycoprotein B Is Required for Virus Entry and Cell-to-Cell Spread but Not for Virion Attachment, Assembly, or Egress - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Bdcrb in Inhibiting Viral Genome Packaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism by which 2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (Bdcrb) inhibits the packaging of the viral genome, with a primary focus on Human Cytomegalovirus (HCMV). The document details the molecular target of this compound, summarizes key quantitative data from antiviral studies, outlines relevant experimental methodologies, and provides visual representations of the involved pathways and processes.

Executive Summary

This compound is a potent antiviral compound belonging to the benzimidazole ribonucleoside class. It selectively inhibits the replication of certain herpesviruses, most notably HCMV, by disrupting a late-stage event in the viral life cycle: the maturation and packaging of the viral genome. Unlike many antiviral drugs that target viral DNA synthesis, this compound allows for the replication of viral DNA, which accumulates as high-molecular-weight concatemers. However, it prevents the subsequent cleavage of these concatemers into unit-length genomes and their insertion into pre-formed capsids. This inhibitory action is mediated through the specific targeting of the viral terminase complex, a crucial enzymatic machinery for genome processing. Resistance to this compound has been directly linked to mutations within the UL89 gene, which encodes a key component of this complex.

Molecular Target and Mechanism of Action

The primary molecular target of this compound is the viral terminase complex, an essential component for the cleavage and packaging of the herpesvirus genome.[1][2] This complex is typically composed of two subunits: pUL56, which possesses ATPase activity, and pUL89, which functions as the nuclease.[1][2]

The mechanism of this compound's inhibitory action unfolds as follows:

-

Binding to the Terminase Complex: Genetic and biochemical evidence strongly suggests that this compound interacts with the pUL89 subunit of the HCMV terminase.[3] The development of viral resistance to this compound has been mapped to specific amino acid substitutions within the UL89 open reading frame.[3]

-

Inhibition of Endonuclease Activity: By binding to pUL89, this compound inhibits its endonuclease function. This enzymatic activity is critical for recognizing specific cleavage signals within the concatemeric viral DNA and making the precise cuts required to generate unit-length genomes.[2][3]

-

Arrest of Genome Maturation: The inhibition of the terminase's cleavage function results in the accumulation of long, unprocessed DNA concatemers within the host cell nucleus.[3] Consequently, mature, genome-length DNA is not produced, and subsequent packaging into viral capsids is halted.

-

Production of Non-Infectious Virions: While viral DNA and proteins are synthesized, the absence of packaged genomes leads to the assembly of empty capsids or virions with truncated or aberrant genomes, rendering them non-infectious.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the antiviral activity of this compound.

Table 1: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | Assay Type | IC50 (μM) | Reference |

| HCMV (Strain AD169) | MRC-5 | Plaque Reduction | ~0.6 | [4] |

| Guinea Pig CMV (GPCMV) | Fibroblasts | Titer Reduction | 4.7 | [4] |

Table 2: Effect of this compound on Viral DNA Synthesis

| Virus | Cell Line | This compound Concentration (μM) | Effect on DNA Synthesis | Reference |

| HCMV | MRC-5 | 25 | No significant inhibition of viral DNA synthesis observed. | [3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the study of this compound's mechanism of action.

Plaque Reduction Assay for Antiviral Susceptibility

This assay is used to determine the concentration of an antiviral compound required to inhibit the formation of viral plaques by 50% (IC50).

Materials:

-

Confluent monolayers of human embryonic lung fibroblasts (MRC-5 cells) in 6-well plates.

-

Human Cytomegalovirus (HCMV) stock.

-

Serial dilutions of this compound.

-

Culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum).

-

Agarose overlay.

-

Crystal violet staining solution.

Procedure:

-

Seed MRC-5 cells in 6-well plates and grow to confluence.

-

Remove the culture medium and infect the cell monolayers with HCMV at a multiplicity of infection (MOI) that yields approximately 50-100 plaques per well.

-

Allow the virus to adsorb for 1-2 hours at 37°C.

-

Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).

-

Add culture medium containing serial dilutions of this compound to the respective wells. A no-drug control is included.

-

Overlay the cells with a medium containing 0.5% agarose to restrict viral spread to adjacent cells.

-

Incubate the plates at 37°C in a CO2 incubator for 7-14 days, until plaques are visible in the control wells.

-

Fix the cells with 10% formalin.

-

Stain the cells with 0.1% crystal violet. Plaques will appear as clear zones against a background of stained cells.

-

Count the number of plaques in each well and calculate the IC50 value by plotting the percentage of plaque reduction against the drug concentration.

Analysis of Viral DNA by Contour-Clamped Homogeneous Electric Field (CHEF) Electrophoresis

This technique is used to separate large DNA molecules, such as viral DNA concatemers, to assess the effect of this compound on genome maturation.

Materials:

-

HCMV-infected MRC-5 cells treated with or without this compound.

-

Lysis buffer (e.g., containing proteinase K and SDS).

-

Agarose for plugs.

-

CHEF electrophoresis system.

-

DNA molecular weight markers.

-

Southern blotting apparatus and reagents.

-

Radiolabeled HCMV-specific DNA probe.

Procedure:

-

Infect MRC-5 cells with HCMV and treat with this compound at the desired concentration.

-

Harvest the cells at various times post-infection.

-

Embed the cells in agarose plugs.

-

Lyse the cells in situ within the plugs using a lysis buffer to release the viral DNA.

-

Wash the plugs extensively to remove cellular debris.

-

Load the agarose plugs into the wells of a CHEF agarose gel.

-

Perform electrophoresis using optimized parameters (e.g., switch times, voltage) to separate high-molecular-weight DNA.

-

After electrophoresis, transfer the DNA from the gel to a nylon membrane (Southern blotting).

-

Hybridize the membrane with a radiolabeled HCMV-specific DNA probe.

-

Visualize the DNA bands by autoradiography. In the presence of this compound, an accumulation of high-molecular-weight concatemeric DNA and a reduction in unit-length genomic DNA will be observed compared to the untreated control.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to the inhibition of viral genome packaging by this compound.

Caption: HCMV replication cycle and the point of this compound inhibition.

Caption: Experimental workflow for studying this compound's effect on HCMV.

Caption: this compound's direct inhibition of the pUL89 subunit of the terminase complex.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting the terminase: An important step forward in the treatment and prophylaxis of human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Human Cytomegalovirus DNA Maturation by a Benzimidazole Ribonucleoside Is Mediated through the UL89 Gene Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dramatic Effects of 2-Bromo-5,6-Dichloro-1-β-d-Ribofuranosyl Benzimidazole Riboside on the Genome Structure, Packaging, and Egress of Guinea Pig Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antiviral Action of Bdcrb: A Technical Guide to its Early Research and Discovery

For Immediate Release

This technical guide provides an in-depth analysis of the early research and discovery of the antiviral activity of 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (Bdcrb). It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental evaluation of novel antiviral compounds. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways.

Introduction: A Novel Mechanism Against Human Cytomegalovirus

Early investigations into benzimidazole nucleosides revealed 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (this compound) as a potent and selective inhibitor of human cytomegalovirus (HCMV) replication.[1] Unlike many antiviral drugs that target viral DNA synthesis, this compound was found to act at a later stage of the viral replication cycle, specifically by inhibiting the processing and maturation of viral DNA.[1][2][3] This unique mechanism of action, which involves the viral gene products UL89 and UL56, established this compound as a significant lead compound in the development of new anti-HCMV therapies.[2][3]

Quantitative Antiviral Activity of this compound

The antiviral efficacy of this compound and its analogs has been quantified against various laboratory and clinical isolates of HCMV. The following tables summarize the key findings from early studies, presenting the 50% inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit viral plaque formation or yield by 50%.

Table 1: In Vitro Antiviral Activity of Benzimidazole Nucleosides against HCMV (Strain Towne)

| Compound | Plaque Reduction Assay IC50 (µM) | Virus Yield Assay IC90 (µM) | Cytotoxicity (HFF and KB cells) IC50 (µM) |

| TCRB | 2.9 | 1.4 | >100 |

| This compound | 0.7 | Not Reported | >100 |

| Ganciclovir | Not Reported | Not Reported | Not Reported |

| Foscarnet | Not Reported | Not Reported | Not Reported |

Data sourced from Townsend et al.[4]

Table 2: Susceptibility of this compound-Resistant HCMV Strains to Antiviral Compounds

| HCMV Strain | Mutation(s) | This compound IC50 (µM) | Ganciclovir IC50 (µM) |

| Towne (Wild-Type) | None | 0.92 ± 0.21 | 1.5 ± 0.4 |

| D10 | UL89 (D344E) | 9.1 ± 1.8 | 1.3 ± 0.3 |

| r56 | UL56 (Q204R) | 10.3 ± 2.5 | Not Reported |

| C4 | UL89 (D344E) & UL56 (Q204R) | 28.7 ± 5.6 | 1.2 ± 0.2 |

Data adapted from Krosky et al.[1]

Mechanism of Action: Inhibition of Viral DNA Maturation

This compound's antiviral activity stems from its ability to block the cleavage of high-molecular-weight HCMV DNA concatemers into unit-length genomes, a critical step for packaging into new virions.[3] This process is mediated by the viral terminase complex, which in HCMV is composed of the pUL56 and pUL89 proteins.[5] Resistance to this compound has been mapped to mutations in the UL89 and UL56 open reading frames, strongly suggesting that the protein products of these genes are the direct or indirect targets of the compound.[3][6]

Signaling Pathway of this compound's Antiviral Action

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting HCMV replication.

Caption: Proposed mechanism of this compound's inhibition of HCMV DNA maturation.

Key Experimental Protocols

The following sections detail the methodologies for the pivotal experiments used in the early characterization of this compound's antiviral activity.

Plaque Reduction Assay

This assay is the gold standard for determining the in vitro antiviral susceptibility of a virus to a compound.

Experimental Workflow:

Caption: Workflow for the HCMV plaque reduction assay.

Detailed Protocol:

-

Cell Seeding: Human foreskin fibroblast (HFF) cells are seeded into 24-well tissue culture plates and grown until they form a confluent monolayer.

-

Virus Inoculation: The growth medium is removed, and the cell monolayers are inoculated with a low multiplicity of infection (MOI) of HCMV (e.g., 100 plaque-forming units per well). The virus is allowed to adsorb for 1-2 hours at 37°C.

-

Compound Addition: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., containing 0.5% methylcellulose) containing two-fold serial dilutions of this compound.

-

Incubation: Plates are incubated at 37°C in a humidified CO2 incubator for 7 to 14 days, allowing for the formation of viral plaques.

-

Staining and Visualization: The overlay medium is removed, and the cell monolayers are fixed with 10% formalin and stained with a 0.1% crystal violet solution. Plaques appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: The number of plaques is counted for each drug concentration. The 50% inhibitory concentration (IC50) is calculated as the drug concentration that reduces the number of plaques by 50% compared to the virus control (no drug).

Time-of-Addition Assay

This assay helps to determine the specific stage of the viral replication cycle that is inhibited by an antiviral compound.

Experimental Workflow:

Caption: Workflow for the time-of-addition assay.

Detailed Protocol:

-

Synchronized Infection: HFF cell monolayers are synchronously infected with a high MOI of HCMV.

-

Staggered Compound Addition: At various time points post-infection (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), a fixed, inhibitory concentration of this compound is added to the culture medium.

-

Incubation and Harvest: The infected cells are incubated for a full replication cycle (typically 72-96 hours). After incubation, the supernatant containing the progeny virus is harvested.

-

Virus Titer Determination: The amount of infectious virus in the supernatant from each time point is quantified using a standard plaque assay.

-

Data Analysis: The virus yield is plotted against the time of compound addition. The time at which the compound no longer inhibits viral replication indicates the point in the viral life cycle that the drug targets. For this compound, it loses its inhibitory effect when added late in the replication cycle, after DNA synthesis is complete.[1]

Clamped Homogeneous Electric Field (CHEF) Gel Electrophoresis

This technique is used to separate large DNA molecules, such as viral DNA concatemers, and to analyze the effect of this compound on their processing.

Detailed Protocol:

-

Sample Preparation: HFF cells are infected with HCMV in the presence or absence of this compound. At late times post-infection, the cells are harvested and embedded in agarose plugs.

-

Cell Lysis: The agarose plugs are incubated in a lysis buffer (containing proteinase K and detergents) to release the viral DNA.

-

Electrophoresis: The plugs are loaded into the wells of an agarose gel in a CHEF electrophoresis apparatus. The electrophoresis is run with alternating electric fields to separate the large DNA molecules.

-

Southern Blot Hybridization: After electrophoresis, the DNA is transferred to a membrane and hybridized with a radiolabeled HCMV-specific DNA probe.

-

Visualization: The membrane is exposed to X-ray film to visualize the different forms of viral DNA. In untreated infected cells, both high-molecular-weight concatemeric DNA and unit-length genomic DNA are observed. In this compound-treated cells, there is an accumulation of high-molecular-weight concatemeric DNA and a significant reduction in the amount of unit-length genomic DNA, demonstrating the inhibition of DNA processing.[3]

Conclusion

The early research on this compound established it as a pioneering antiviral compound with a novel mechanism of action against HCMV. By targeting the viral terminase complex and inhibiting DNA maturation, this compound provided a new avenue for antiviral drug development, distinct from the prevailing DNA polymerase inhibitors. The experimental protocols and quantitative data presented in this guide offer a comprehensive overview of the foundational studies that elucidated the unique antiviral properties of this important benzimidazole nucleoside.

References

- 1. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resistance of Human Cytomegalovirus to Benzimidazole Ribonucleosides Maps to Two Open Reading Frames: UL89 and UL56 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Nonnucleoside Inhibitor Specifically Targets Cytomegalovirus DNA Maturation via the UL89 and UL56 Gene Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resistance of Human Cytomegalovirus to Benzimidazole Ribonucleosides Maps to Two Open Reading Frames: UL89 and UL56 [ouci.dntb.gov.ua]

An In-depth Technical Guide to 2-bromo-5,6-dichloro-1-β-d-ribofuranosyl benzimidazole (BDCRB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-bromo-5,6-dichloro-1-β-d-ribofuranosyl benzimidazole (BDCRB) is a potent and selective inhibitor of human cytomegalovirus (HCMV), a significant pathogen in immunocompromised individuals. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details the compound's unique mechanism of action, which involves the inhibition of viral DNA maturation, a late-stage event in the viral replication cycle. This guide also summarizes key experimental data and outlines the methodologies used to elucidate the antiviral effects of this compound, making it a valuable resource for researchers in virology and antiviral drug development.

Chemical Structure and Properties

2-bromo-5,6-dichloro-1-β-d-ribofuranosyl benzimidazole, commonly referred to as this compound, is a nucleoside analog belonging to the benzimidazole class of compounds. Its chemical structure consists of a dichlorinated benzimidazole ring N-glycosidically linked to a β-d-ribofuranose sugar moiety, with a bromine atom at the 2-position of the benzimidazole core.

While specific physicochemical data for this compound, such as melting point and solubility, are not extensively reported in publicly available literature, the properties of its acetylated precursor and the parent compound, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), provide some context. The molecular formula of the acetylated L-ribofuranosyl analog is C₁₈H₁₇BrCl₂N₂O₇, with a molecular weight of 524.15 g/mol [1]. The non-brominated parent compound, DRB, has a chemical formula of C₁₂H₁₂Cl₂N₂O₄ and a molar mass of 319.14 g/mol [2].

Table 1: Chemical Identifiers and Properties of Related Compounds

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-bromo-5,6-dichloro-1-(2,3,5-tri-O-acetyl-β-L-ribofuranosyl)-1H-benzimidazole | C₁₈H₁₇BrCl₂N₂O₇ | 524.15 | 176161-18-5[1] |

| 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) | C₁₂H₁₂Cl₂N₂O₄ | 319.14 | 53-85-0[2] |

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of human cytomegalovirus (HCMV) replication. Its primary mechanism of action is the inhibition of viral DNA maturation, a process distinct from DNA synthesis[3]. This makes this compound a member of a unique class of antiviral agents that target a late stage in the viral life cycle.

The molecular target of this compound is the HCMV terminase complex, which is responsible for cleaving and packaging the viral genome into procapsids[4]. This complex is composed of several proteins, with the products of the UL89 and UL56 genes being key components. Research has shown that this compound likely prevents the interaction between the large terminase subunit, pUL56, and the portal protein, pUL104. This interaction is crucial for the insertion of the viral DNA into the empty procapsid[5]. By disrupting this interaction, this compound effectively halts the production of infectious virions. Resistance to this compound has been mapped to mutations within the UL89 gene, further confirming its target[3][4].

Table 2: Antiviral Activity of this compound

| Virus | Assay | IC₅₀ | Reference |

| Human Cytomegalovirus (HCMV) | Viral Yield | ~0.03 µM | [6] |

| Guinea Pig Cytomegalovirus (GPCMV) | Titer Reduction | 4.7 µM | [7][8] |

The following diagram illustrates the proposed mechanism of action of this compound on the HCMV DNA packaging pathway.

Synthesis

A detailed, step-by-step synthesis protocol for 2-bromo-5,6-dichloro-1-β-d-ribofuranosyl benzimidazole is not extensively described in the available scientific literature. However, the general synthesis of 2,5(6)-substituted benzimidazole derivatives often involves the condensation of a substituted o-phenylenediamine with an appropriate aldehyde[9]. For this compound, this would likely involve the reaction of 4,5-dichloro-1,2-diaminobenzene with a protected 2-bromo-ribose derivative, followed by deprotection. The synthesis of the related compound, 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole, has been reported to proceed via the condensation of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde[9].

The following diagram outlines a general logical workflow for the synthesis of benzimidazole nucleosides.

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on several key experimental techniques. While detailed laboratory protocols are often proprietary or specific to the research group, the principles of these methods are well-established.

HCMV DNA Maturation Assay

This assay is crucial for demonstrating that this compound inhibits the cleavage of high-molecular-weight viral DNA concatemers into unit-length genomes.

-

Principle: Contour-clamped Homogeneous Electric Field (CHEF) gel electrophoresis is used to separate very large DNA molecules. In HCMV-infected cells, viral DNA exists as long concatemers. During maturation, these are cleaved into genome-sized monomers.

-

Methodology:

-

Human foreskin fibroblast (HFF) cells are infected with HCMV in the presence or absence of this compound.

-

At various times post-infection, total cellular DNA is carefully extracted to minimize shearing of large DNA molecules.

-

The DNA is then subjected to CHEF gel electrophoresis, which separates the DNA based on size.

-

The separated DNA is transferred to a membrane (Southern blotting) and probed with a labeled HCMV-specific DNA probe to visualize the viral DNA.

-

-

Expected Results: In untreated cells, both high-molecular-weight concatemeric DNA and genome-sized monomeric DNA will be observed. In this compound-treated cells, there will be an accumulation of concatemeric DNA and a significant reduction or absence of the monomeric form, indicating an inhibition of DNA maturation[3].

Quantitative PCR (qPCR) for Viral DNA

qPCR is employed to quantify the amount of viral DNA, demonstrating that this compound does not inhibit DNA synthesis.

-

Principle: Real-time PCR is used to amplify and quantify a specific viral DNA target in real-time. The amount of amplified product is proportional to the initial amount of target DNA.

-

Methodology:

-

HFF cells are infected with HCMV and treated with this compound or a known DNA synthesis inhibitor (e.g., ganciclovir) as a control.

-

Total DNA is extracted from the cells at different time points.

-

A qPCR assay is performed using primers and a fluorescent probe specific for a conserved region of the HCMV genome. A cellular gene is often co-amplified for normalization.

-

The amount of viral DNA is quantified relative to a standard curve.

-

-

Expected Results: Cells treated with a DNA synthesis inhibitor will show a significant reduction in the amount of viral DNA compared to untreated cells. In contrast, cells treated with this compound will show viral DNA levels comparable to untreated cells, confirming that this compound does not inhibit DNA replication[10][11][12].

The following diagram illustrates a typical experimental workflow for evaluating antiviral compounds.

Conclusion

2-bromo-5,6-dichloro-1-β-d-ribofuranosyl benzimidazole is a significant antiviral compound with a well-defined and unique mechanism of action against human cytomegalovirus. By targeting the viral terminase complex and inhibiting DNA maturation, this compound represents a class of inhibitors that are highly selective for a viral process with no cellular counterpart. This technical guide provides a foundational understanding of this compound for researchers engaged in the study of virology and the development of novel antiviral therapeutics. Further research into the precise structural interactions between this compound and the terminase complex could facilitate the design of even more potent and specific inhibitors of HCMV replication.

References

- 1. chemscene.com [chemscene.com]

- 2. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole - Wikipedia [en.wikipedia.org]

- 3. Inhibition of Human Cytomegalovirus DNA Maturation by a Benzimidazole Ribonucleoside Is Mediated through the UL89 Gene Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Human Cytomegalovirus pUL89 Terminase Subunit Blocks Virus Replication and Genome Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of the Putative Human Cytomegalovirus Portal Protein pUL104 with the Large Terminase Subunit pUL56 and Its Inhibition by Benzimidazole-d-Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Dramatic effects of 2-bromo-5,6-dichloro-1-beta-D-ribofuranosyl benzimidazole riboside on the genome structure, packaging, and egress of guinea pig cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dramatic Effects of 2-Bromo-5,6-Dichloro-1-β-d-Ribofuranosyl Benzimidazole Riboside on the Genome Structure, Packaging, and Egress of Guinea Pig Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a high-throughput human cytomegalovirus quantitative PCR cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multiplex, Quantitative, Real-Time PCR Assay for Cytomegalovirus and Human DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of Human Cytomegalovirus DNA by Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]

The Disruption of Viral Replication: An In-depth Analysis of BDCRB's Impact on Viral DNA Concatemer Processing

For Immediate Release

This technical guide provides a comprehensive examination of the mechanism of action of 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB), a potent and selective inhibitor of human cytomegalovirus (HCMV) replication. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development. Herein, we delve into the core of this compound's antiviral activity: its targeted disruption of viral DNA concatemer processing, a critical step in the herpesvirus lifecycle.

Executive Summary

Human cytomegalovirus (HCMV) infection poses a significant threat to immunocompromised individuals. This compound, a benzimidazole-D-ribonucleoside, has been identified as a powerful inhibitor of HCMV replication. Unlike many nucleoside analogs that target viral DNA synthesis, this compound acts at a later stage of the viral replication cycle.[1] Its primary mechanism of action is the inhibition of the cleavage of high-molecular-weight viral DNA concatemers into individual, genome-length units, a process essential for packaging into new virions.[2][3][4] This targeted approach offers a high degree of selectivity for infected cells. The molecular target of this compound has been identified as the viral terminase complex, specifically the pUL89 and pUL56 subunits, which are responsible for DNA cleavage and packaging.[1][2] This document will provide a detailed overview of the quantitative data supporting this mechanism, the experimental protocols used to elucidate it, and visual representations of the pathways and workflows involved.

Quantitative Assessment of this compound's Antiviral Efficacy and Mechanism

The antiviral activity of this compound has been quantified through various in vitro assays, primarily plaque reduction assays to determine the 50% inhibitory concentration (IC50) and pulsed-field gel electrophoresis (PFGE) to measure the inhibition of concatemer processing.

Table 1: Antiviral Activity of this compound and Related Compounds against Human Cytomegalovirus (HCMV)

| Compound | Virus Strain | IC50 / EC50 (µM) | Fold Resistance | Reference |

| This compound | AD169 (Wild-Type) | ~0.25 | - | [5] |

| This compound | Towne (Wild-Type) | Not Specified | - | [5] |

| This compound | 1038rA (Resistant) | ~2.5 | ~10 | [2] |

| This compound | 1038rB (Resistant) | ~7.5 | ~30 | [2] |

| This compound | 1038rC (Resistant) | ~2.5 | ~10 | [2] |

| This compound | HCMV UL89 E256Q | 0.23 ± 0.04 | No significant resistance | [5] |

| TCRB | AD169 (Wild-Type) | Not Specified | - | [2] |

| TCRB | 1038rB 8-3-3 (Resistant) | >10 | >10 | [2] |

Table 2: Inhibition of Viral DNA Concatemer Cleavage by this compound

| Compound | Concentration (µM) | Monomeric DNA (% of Total Viral DNA) | Reference |

| No Compound | 0 | 25 ± 5 | [3] |

| This compound | ~1 | ~12.5 | [3] |

| This compound | ~3 | ~5 | [3] |

| This compound | 10 | <5 | [3] |

| TCRB | ~3 | ~12.5 | [3] |

| TCRB | 10 | <5 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the impact of this compound on viral DNA concatemer processing.

Plaque Reduction Assay for Determining Antiviral Activity (IC50)

This protocol is a standard method for quantifying the antiviral efficacy of a compound.

Materials:

-

Human foreskin fibroblast (HFF) cells

-

HCMV strain (e.g., AD169 or Towne)

-

This compound stock solution (in DMSO)

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

-

Agarose overlay medium

-

Crystal violet staining solution

Procedure:

-

Seed HFF cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Infect confluent HFF monolayers with HCMV at a multiplicity of infection (MOI) of approximately 0.01 PFU/cell for 1-2 hours.

-

Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).

-

Add the medium containing the different concentrations of this compound to the infected cells. Include a no-drug control.

-

Incubate the plates at 37°C in a CO2 incubator.

-

After 5-7 days, when plaques are visible in the control wells, overlay the cell monolayers with an agarose-containing medium to restrict virus spread and allow for discrete plaque formation.

-

Continue incubation until plaques are well-defined (typically 10-14 days post-infection).

-

Fix the cells with 10% formalin and stain with crystal violet.

-

Count the number of plaques in each well.

-

The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the no-drug control.

Pulsed-Field Gel Electrophoresis (PFGE) for Analysis of Viral DNA Concatemers

This technique separates large DNA molecules, such as viral concatemers, which cannot be resolved by standard agarose gel electrophoresis.[6]

Materials:

-

HCMV-infected HFF cells

-

This compound

-

Lysis buffer (containing proteinase K and detergents)

-

Agarose (pulsed-field certified)

-

TBE buffer (Tris-borate-EDTA)

-

PFGE apparatus (e.g., CHEF-DR II, Bio-Rad)

-

DNA size markers (e.g., lambda ladder)

-

Ethidium bromide or other DNA stain

-

Southern blotting apparatus and reagents

-

HCMV-specific DNA probes

Procedure:

-

Sample Preparation:

-

Infect HFF cells with HCMV at a high MOI (e.g., 3 PFU/cell) in the presence or absence of various concentrations of this compound.

-

After the desired incubation period (e.g., 3 days), harvest the cells.

-

Embed the cells in low-melting-point agarose plugs.

-

Lyse the cells in situ within the agarose plugs by incubating with a lysis buffer containing proteinase K to digest proteins and release the DNA. This minimizes shearing of the large DNA molecules.

-

-

PFGE:

-

Insert the agarose plugs containing the viral DNA into the wells of a 1% pulsed-field certified agarose gel.

-

Perform electrophoresis using a PFGE system. The run parameters (switch times, voltage, temperature) are optimized to separate high-molecular-weight DNA. For example, a CHEF-Mapper system can be used with a voltage of 6V/cm and switch times ramped from 1 to 10 seconds for 18 hours.[7]

-

After electrophoresis, stain the gel with ethidium bromide to visualize the DNA.

-

-

Analysis (Southern Blotting and Hybridization):

-

Transfer the DNA from the PFGE gel to a nylon membrane (Southern blot).

-

Hybridize the membrane with a radiolabeled or fluorescently labeled DNA probe specific for HCMV DNA. This allows for the specific visualization of viral DNA forms (concatemers, monomers, etc.) and their quantification.

-

The amount of monomeric and concatemeric DNA can be quantified using a phosphorimager or other imaging system.[2]

-

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental processes described in this guide.

Caption: Mechanism of action of this compound in inhibiting HCMV replication.

References

- 1. Inhibition of Human Cytomegalovirus pUL89 Terminase Subunit Blocks Virus Replication and Genome Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Human Cytomegalovirus DNA Maturation by a Benzimidazole Ribonucleoside Is Mediated through the UL89 Gene Product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pulsed-field gel electrophoresis | Springer Nature Experiments [experiments.springernature.com]

- 7. protocols.io [protocols.io]

Foundational Studies on the Selectivity of Bdcrb for Viral Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational studies on 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (Bdcrb), a potent and selective inhibitor of human cytomegalovirus (HCMV). This document outlines the core mechanism of action, summarizes key quantitative data on its antiviral activity and selectivity, details relevant experimental protocols, and provides visualizations of the critical pathways and workflows.

Core Mechanism of Action: Targeting Viral DNA Maturation

This compound exhibits its antiviral activity through a novel mechanism that is distinct from many traditional antiviral drugs that target viral DNA polymerases. Instead, this compound selectively inhibits the maturation and packaging of viral DNA.[1] This process is mediated by the viral terminase complex, which is responsible for cleaving concatemeric viral DNA into unit-length genomes and packaging them into procapsids.

The primary viral targets of this compound have been identified as two protein subunits of the HCMV terminase complex: pUL56 and pUL89.[2][3] Studies involving the selection and genetic mapping of this compound-resistant HCMV strains have been instrumental in pinpointing these specific targets.[3] Mutations in the UL56 and UL89 open reading frames have been shown to confer resistance to this compound, providing strong evidence for their direct or indirect interaction with the compound. Specifically, this compound has been demonstrated to inhibit the ATPase activity of the pUL56 subunit, which is essential for the terminase function.[2]

Quantitative Analysis of Antiviral Activity and Selectivity

The selectivity of this compound for viral targets is highlighted by its potent activity against HCMV at concentrations that show little to no cytotoxicity in host cells.[4] The following tables summarize the quantitative data from foundational studies.

Table 1: In Vitro Antiviral Activity of this compound and Related Compounds against Human Cytomegalovirus (HCMV)

| Compound | Virus Strain | Assay Type | IC50 (µM) | IC90 (µM) | Reference |

| This compound | AD169 | Plaque Reduction | ~0.7 (derived from 4-fold increase over TCRB) | - | [4] |

| This compound | Not Specified | Plaque Reduction | 0.49 ± 0.29 | - | [2] |

| This compound | rBREK | Plaque Reduction | 4 | - | [3] |

| TCRB | AD169 | Plaque Assay | 2.9 | - | [4] |

| TCRB | AD169 | Yield Assay | - | 1.4 | [4] |

| Ganciclovir | Not Specified | - | - | - | [4] |

| Foscarnet | Not Specified | - | - | - | [4] |

IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits viral replication by 50%. IC90 (90% inhibitory concentration) is the concentration that inhibits viral replication by 90%.

Table 2: Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | Cytotoxicity (IC50, µM) | Reference |

| This compound | HFF, KB | >100 | [4] |

| TCRB | HFF, KB | >100 | [4] |

| DRB | HFF, KB | 30-42 | [4] |

HFF (Human Foreskin Fibroblasts) and KB cells are human cell lines used in cytotoxicity assays.

The data clearly indicates that this compound is a more potent inhibitor of HCMV than its predecessor, TCRB, without a significant increase in cytotoxicity.[4] The high selectivity index (ratio of cytotoxicity to antiviral activity) for this compound underscores its potential as a specific antiviral agent. The activity and selectivity of both TCRB and this compound were reported to be better than that observed with either ganciclovir or foscarnet.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational studies of this compound.

Plaque Reduction Assay

This assay is a standard method for quantifying the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Protocol:

-

Cell Seeding: Monolayers of human foreskin fibroblast (HFF) cells are seeded in multi-well plates and grown to confluency.

-

Virus Infection: The cell monolayers are infected with a known amount of HCMV (e.g., a multiplicity of infection (MOI) of 0.5).

-

Compound Treatment: After a viral adsorption period (typically 1 hour), the virus inoculum is removed, and the cells are overlaid with a medium (often containing carboxymethylcellulose to restrict virus spread) containing serial dilutions of this compound or a control compound.

-

Incubation: The plates are incubated for a period that allows for the formation of visible plaques (typically 7-14 days).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

IC50 Determination: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control is determined as the IC50 value.

Selection of this compound-Resistant HCMV

This protocol is used to identify the viral genes responsible for sensitivity to an antiviral compound.

Protocol:

-

Initiation of Selection: MRC-5 cell monolayers are infected with a wild-type HCMV strain (e.g., AD169) at a specific MOI.

-

Serial Passage with Increasing Drug Concentration: The infection is allowed to proceed in the presence of a low concentration of this compound. The virus harvested from this culture is then used to infect fresh cell monolayers with a gradually increasing concentration of this compound over multiple passages.

-

Isolation of Resistant Virus: As the drug concentration increases, only viruses that have developed resistance mutations will be able to replicate efficiently. Independent populations of resistant viruses are typically derived to ensure the identified mutations are not random.

-

Plaque Purification: Isolates from the resistant virus populations are plaque-purified multiple times to ensure a genetically homogenous viral stock.

-

Confirmation of Resistance: The resistance of the purified virus is confirmed by performing a plaque reduction assay and comparing its IC50 value to that of the wild-type virus.

Genetic Mapping of Resistance Mutations

This protocol is used to pinpoint the specific gene(s) conferring resistance to the antiviral compound.

Protocol:

-

DNA Extraction: DNA is extracted from the this compound-resistant HCMV strain.

-

Marker Transfer (Recombination): A library of DNA fragments (e.g., cosmids or restriction fragments) from the resistant virus is generated. These fragments are then introduced into cells along with the wild-type, this compound-sensitive HCMV. Homologous recombination will lead to the transfer of the resistance-conferring mutation into the wild-type genome in a subset of the progeny virus.

-

Selection of Recombinants: The progeny virus from the marker transfer experiment is then grown in the presence of this compound. Only the recombinant viruses that have acquired the resistance gene will be able to replicate.

-